5-Isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
Properties
IUPAC Name |
5-propan-2-ylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6(2)7-5-8(10(14)15)13-9(12-7)3-4-11-13/h3-6H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMVVMFSAZJXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=NN2C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazole derivatives with pyrimidine precursors in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 5-Isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid with structurally analogous derivatives:
Key Observations:
- Steric Effects : Bulkier groups (e.g., dimethylpyrazole in CAS 1171045-38-7) raise molecular weight and may hinder binding to target proteins .
- Electronic Effects : Electron-withdrawing groups like CF₃ (CAS 1795475-02-3) enhance metabolic stability, while chloro substituents (CAS 1443279-05-7) modulate reactivity .
Biological Activity
5-Isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS No. 1342733-58-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. For instance, one method reported an 87% yield using hydrogen chloride and acetic acid at elevated temperatures, demonstrating its synthetic viability for further biological studies .
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. In particular, compounds similar to this compound have shown potent activity against various cancer cell lines, including A549 human lung adenocarcinoma cells. In a comparative study, the compound's cytotoxicity was evaluated against cisplatin, a standard chemotherapeutic agent. The results indicated that the pyrazolo derivative reduced A549 cell viability significantly more than other tested compounds .
| Compound | Cell Line | Viability Reduction (%) | Comparison |
|---|---|---|---|
| This compound | A549 | 66% | More potent than 3,5-dimethylpyrazole |
| Cisplatin | A549 | Standard | Reference drug |
Antimicrobial Activity
In addition to its anticancer effects, this compound exhibits antimicrobial properties. It has been noted for its selective activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. This suggests its potential as a scaffold for developing new antimicrobial agents targeting resistant pathogens .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with various molecular targets such as enzymes and receptors. The structural characteristics of the pyrazolo ring facilitate hydrogen bonding and hydrophobic interactions that modulate biological pathways relevant to cancer and microbial resistance.
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazolo derivatives:
- Anticancer Studies : A study evaluated several pyrazolo derivatives for their anticancer activity against A549 cells. The results indicated that modifications in the chemical structure significantly influenced their efficacy and toxicity profiles.
- Antimicrobial Studies : Another research highlighted the effectiveness of these compounds against resistant Staphylococcus aureus strains, emphasizing the need for new treatments in combating antibiotic resistance.
- Structure-Activity Relationship : Research into the structure-activity relationship (SAR) of pyrazolo derivatives has shown that certain substituents can enhance anticancer and antimicrobial activities while reducing toxicity to non-cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
